BenchChemオンラインストアへようこそ!

Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Quinolone antibiotic synthesis Rosoxacin intermediate N-alkylation regioselectivity

Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 131993-96-9) is a synthetic 4-quinolone derivative bearing a bromine atom at the C-7 position and an N-1 ethyl substituent. With a molecular formula of C₁₄H₁₄BrNO₃ and a molecular weight of 324.17 g/mol, it exhibits a calculated XLogP3 of 0.9 and a topological polar surface area of 46.6 Ų.

Molecular Formula C14H14BrNO3
Molecular Weight 324.17 g/mol
CAS No. 131993-96-9
Cat. No. B106025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS131993-96-9
Molecular FormulaC14H14BrNO3
Molecular Weight324.17 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=C(C=C2)Br)C(=O)OCC
InChIInChI=1S/C14H14BrNO3/c1-3-16-8-11(14(18)19-4-2)13(17)10-6-5-9(15)7-12(10)16/h5-8H,3-4H2,1-2H3
InChIKeyYXEBMMDKOMQGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 131993-96-9): Strategic Quinolone Intermediate for Antibiotic Synthesis and Conjugate Chemistry


Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 131993-96-9) is a synthetic 4-quinolone derivative bearing a bromine atom at the C-7 position and an N-1 ethyl substituent [1]. With a molecular formula of C₁₄H₁₄BrNO₃ and a molecular weight of 324.17 g/mol, it exhibits a calculated XLogP3 of 0.9 and a topological polar surface area of 46.6 Ų [1]. The compound belongs to the first-generation quinolone scaffold class and is established in the peer-reviewed literature and patent record as a key late-stage intermediate in the synthesis of Rosoxacin (R693580), a clinically approved non-fluorinated quinolone antibiotic active against a range of Gram-positive and Gram-negative pathogens .

Why Generic Substitution Fails for Ethyl 7-Bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in Quinolone Intermediate Procurement


Compound CAS 131993-96-9 occupies a precise structural niche that cannot be satisfied by generic quinolone intermediates. The N-1 ethyl substituent is a mandatory pharmacophoric element of the target drug Rosoxacin; the N-unsubstituted analog ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 208580-23-8) lacks this alkylation and therefore cannot advance the same synthetic sequence without an additional alkylation step that introduces regioselectivity challenges, yield losses, and impurity burdens [1]. The 7-bromo substituent is the essential functional handle for downstream cross-coupling chemistry—replacement by chloro, fluoro, or iodo analogs alters the reactivity window in palladium-catalyzed Suzuki–Miyaura reactions and necessitates re-optimization of the coupling protocol [2]. The ethyl ester at C-3 represents a specific protecting-group strategy; altering this to a methyl ester, free acid, or other ester changes both the physicochemical properties (XLogP3, solubility) and the compatibility with subsequent synthetic transformations. These three structural features—N-1 ethyl, 7-bromo, and 3-ethyl ester—together define a non-fungible intermediate whose substitution by a close analog invalidates the established synthetic route and introduces requirement for proof of equivalence that would offset any nominal procurement cost advantage [1].

Quantitative Differentiation Evidence for Ethyl 7-Bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (131993-96-9) Relative to Closest Analogs


N-1 Ethyl Substitution Requirement for Rosoxacin Synthesis: Regiochemical and Yield Differentiation vs. N-Unsubstituted Analog (CAS 208580-23-8)

The target compound CAS 131993-96-9 carries the N-1 ethyl group pre-installed, which is the exact N-substituent required in the final drug Rosoxacin. The N-unsubstituted analog ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 208580-23-8; MW 296.12 g/mol, C₁₂H₁₀BrNO₃) must undergo a post-synthetic N-alkylation with ethyl iodide to reach the same intermediate. This late-stage alkylation on the unsubstituted scaffold must compete with potential O-alkylation at the 4-oxo position, introducing a regioselectivity challenge not present when using the pre-alkylated compound 131993-96-9 [1]. The patent literature for Rosoxacin synthesis (US 3,907,808) specifies that the N-1 alkylation is integral to the intermediate structure and is incorporated prior to the final coupling step; bypassing this with a post-hoc alkylation of CAS 208580-23-8 would constitute a deviation from the validated route requiring full re-validation of intermediate purity and identity [1].

Quinolone antibiotic synthesis Rosoxacin intermediate N-alkylation regioselectivity

7-Bromo Regiochemistry as a Suzuki–Miyaura Coupling Handle: Differentiation from 6-Bromo-4-quinolone Regioisomers in Porphyrin Conjugate Synthesis

In the synthesis of porphyrin/4-quinolone conjugates for photodynamic therapy applications, Gomes et al. (Tetrahedron, 2011) employed bromo-4-quinolones bearing N-ethyl substituents as coupling partners with a β-borylated porphyrin via Suzuki–Miyaura reaction [1]. The 7-bromo regioisomer (derived from CAS 131993-96-9 scaffold) and the 6-bromo regioisomer produce distinct constitutional isomers upon coupling, which were distinguishable by electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns [1]. The 7-substituted isomer and the 6-substituted isomer represent different compounds with potentially divergent singlet oxygen generation efficiencies. The same research group later demonstrated (RSC Advances, 2015) that N-ethyl derivatives bearing the quinolone moiety at the 6-position (requiring 6-bromo-4-quinolone starting material) gave the best photoinactivation results against Staphylococcus aureus, confirming that the bromo-regiochemistry of the starting material directly determines which conjugate isomer is produced and, consequently, the biological outcome [2]. For researchers targeting the 7-substituted conjugate series, CAS 131993-96-9 is the specific and non-substitutable starting material.

Suzuki–Miyaura coupling Porphyrin/quinolone conjugates Photodynamic therapy Regioselective cross-coupling

Purity Benchmarking: Supplier-Certified 98% Purity for Reproducible Downstream Chemistry vs. Lower-Grade Generic Quinolone Intermediates

Reputable suppliers of CAS 131993-96-9 including MolCore and Leyan specify a minimum purity of 98% (NLT 98%) for this compound, supported by batch-specific analytical data . This purity level is essential for its application as a late-stage intermediate in pharmaceutical synthesis, where carry-through of impurities from the penultimate intermediate into the final active pharmaceutical ingredient (Rosoxacin) must be controlled. For comparison, generic quinolone intermediates offered at lower purity grades (e.g., 95% for CAS 208580-23-8 by some suppliers ) introduce additional impurity burdens that may necessitate repurification prior to use in the final coupling step. The molecular identity of CAS 131993-96-9 is confirmed by InChI Key YXEBMMDKOMQGBU-UHFFFAOYSA-N and canonical SMILES CCN1C=C(C(=O)C2=C1C=C(C=C2)Br)C(=O)OCC, enabling unambiguous identification by spectroscopic methods .

Intermediate purity Synthetic reproducibility Quality specification Procurement standard

Physicochemical Property Profile: XLogP3 and PSA Differentiation from 1-Cyclopropyl and 6-Fluoro Quinolone Analogs

The computed physicochemical properties of CAS 131993-96-9 include XLogP3 of 0.9, topological polar surface area (TPSA) of 46.6 Ų, and 4 rotatable bonds [1]. These values differentiate it from both more lipophilic and more polar quinolone intermediates. For example, the 1-cyclopropyl analog (ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) bears an additional C-8 methyl group and a cyclopropyl N-1 substituent, yielding a higher calculated logP and altered chromatographic retention . The 6-fluoro-substituted quinolone intermediates widely used in fluoroquinolone synthesis (e.g., ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) possess significantly different hydrogen-bonding profiles due to the electronegative fluorine atom and exhibit different reactivity in nucleophilic aromatic substitution at C-7 compared to the bromo compound [2]. The XLogP3 of 0.9 indicates moderate lipophilicity compatible with standard reversed-phase chromatographic purification (C18, MeCN/H₂O gradients), while the absence of hydrogen bond donors (HBD count = 0) simplifies solubility behavior in organic solvents. These properties are directly relevant to procurement decisions involving compound handling, purification method development, and compatibility with downstream reaction conditions [1].

Lipophilicity Physicochemical properties Intermediate handling Chromatographic behavior

Validated Application Scenarios for Ethyl 7-Bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 131993-96-9)


Rosoxacin (Acrosoxacin) Active Pharmaceutical Ingredient Synthesis via Late-Stage Suzuki Coupling

CAS 131993-96-9 is the penultimate intermediate in the established synthetic route to Rosoxacin, a first-generation quinolone antibiotic indicated for urinary tract infections and sexually transmitted diseases caused by Neisseria gonorrhoeae, Escherichia coli, and other susceptible organisms [1]. The compound's 7-bromo substituent is displaced by a 4-pyridyl group via palladium-catalyzed cross-coupling to install the pharmacophoric C-7 substituent of Rosoxacin. The pre-installed N-1 ethyl group and C-3 ethyl ester are identical to those in the final drug substance, meaning no further manipulation of these positions is required after the coupling step [1]. This scenario is supported by the peer-reviewed patent literature (US 3,907,808) and is the primary industrial application driving procurement demand for this compound [1].

Synthesis of 7-Substituted Porphyrin/4-Quinolone Conjugates for Photodynamic Therapy Research

The 7-bromo substituent of CAS 131993-96-9 enables Suzuki–Miyaura coupling with β-borylated porphyrins to generate 7-substituted porphyrin/quinolone conjugates, a class of compounds shown to be efficient singlet oxygen generators with potential as photosensitizing agents for photodynamic therapy [2][3]. The N-ethyl substituent on the quinolone moiety is retained in the final conjugate and influences the photophysical properties and biological activity of the product. Researchers aiming to prepare the specific 7-linked constitutional isomer series must use the 7-bromo starting material; the 6-bromo regioisomer yields the 6-linked series, which exhibits different photoinactivation efficacy against Gram-positive bacteria [3].

Quinolone Structure–Activity Relationship (SAR) Studies Requiring a Defined 7-Bromo-1-ethyl-3-ethyl Ester Scaffold

For medicinal chemistry programs investigating 4-quinolone antibacterial or antitumor SAR, CAS 131993-96-9 provides a well-characterized scaffold with a versatile C-7 bromine handle for diversification. The compound's purity specification (≥98%) and well-defined physicochemical properties (XLogP3 0.9, TPSA 46.6 Ų) make it suitable as a standardized starting point for systematic SAR exploration [4]. The 7-bromo position can be elaborated via Suzuki, Sonogashira, Buchwald–Hartwig, or Ullmann-type couplings to introduce diverse aryl, heteroaryl, alkynyl, or amino substituents, while the N-1 ethyl and C-3 ethyl ester groups remain constant, enabling direct comparison of C-7 substituent effects within a controlled molecular framework [2].

Reference Standard for Analytical Method Development and Impurity Profiling in Rosoxacin Manufacturing

As a defined late-stage intermediate in the Rosoxacin synthetic pathway, CAS 131993-96-9 serves as a critical reference marker for in-process control and impurity profiling during Rosoxacin manufacture. The compound's unique InChI Key (YXEBMMDKOMQGBU-UHFFFAOYSA-N) and well-resolved chromatographic properties (moderate lipophilicity, no H-bond donors) facilitate its detection and quantification by HPLC-UV or LC-MS in reaction monitoring samples [4]. Any residual unreacted intermediate persisting in the final Rosoxacin API represents a process-related impurity that must be controlled below ICH Q3A thresholds; availability of high-purity reference material is thus essential for validated analytical methods.

Quote Request

Request a Quote for Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.